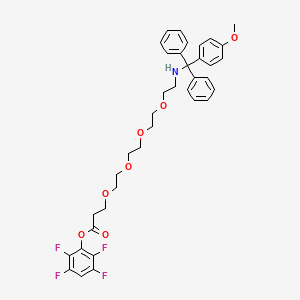

Methoxytrityl-N-PEG4-TFP ester

Description

Significance in Advanced Chemical Synthesis and Bioconjugation Methodologies

The strategic importance of Methoxytrityl-N-PEG4-TFP ester lies in its ability to facilitate complex, multi-step synthetic strategies that are often required in drug discovery, diagnostics, and materials science. In bioconjugation, which involves the linking of biomolecules such as proteins, peptides, or nucleic acids to other molecules, this reagent provides a robust tool for creating stable and functional conjugates. researchgate.net

The presence of orthogonal functional groups—the acid-labile Methoxytrityl group and the amine-reactive TFP ester—allows for selective reactions at different stages of a synthesis. This is particularly valuable in solid-phase synthesis of peptides and oligonucleotides, where protecting groups are essential to prevent unwanted side reactions. researchgate.netconju-probe.com The ability to introduce a PEG spacer simultaneously adds another layer of functionality, enhancing the properties of the final conjugate. issuu.com

Overview of Functional Components and Their Roles in Research Design

The versatility of this compound stems from the distinct properties of its three key components:

Methoxytrityl (Mmt) Group: The Methoxytrityl group is a well-established protecting group for primary amines and hydroxyl groups in organic synthesis. conju-probe.com It is known for its high sensitivity to acidic conditions, allowing for its removal under mild acid treatment while other protecting groups remain intact. conju-probe.com This selective deprotection is a cornerstone of complex molecular construction, enabling the stepwise assembly of molecules like peptides and oligonucleotides. advancedchemtech.commedchemexpress.com In the context of this reagent, the Mmt group temporarily blocks an amine, which can be deprotected at a desired point in a synthetic sequence to allow for a subsequent reaction at that site.

TFP (2,3,5,6-Tetrafluorophenyl) Ester: The TFP ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines to form stable amide bonds. broadpharm.com Compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, especially at basic pH. issuu.com This increased stability reduces the likelihood of spontaneous hydrolysis during conjugation reactions, leading to more efficient and reproducible labeling of biomolecules like proteins and antibodies. broadpharm.com

The combination of these three components in a single reagent allows researchers to first conjugate a molecule of interest via the amine-reactive TFP ester. The resulting product carries a protected amine at the other end, shielded by the Mmt group. This amine can then be deprotected under acidic conditions to allow for a second, distinct chemical modification, making this compound a powerful tool for creating sophisticated and well-defined bioconjugates and other complex molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1314378-09-0 | bldpharm.com |

| Molecular Formula | C31H39NO7 (Note: Formula may vary slightly based on source) | advancedchemtech.com |

| Molecular Weight | ~537.64 g/mol | advancedchemtech.com |

| Synonym | 2,3,5,6-Tetrafluorophenyl 1-(4-methoxyphenyl)-1,1-diphenyl-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate | bldpharm.com |

Properties

CAS No. |

1314378-09-0 |

|---|---|

Molecular Formula |

C37H39F4NO7 |

Molecular Weight |

685.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C37H39F4NO7/c1-44-30-14-12-29(13-15-30)37(27-8-4-2-5-9-27,28-10-6-3-7-11-28)42-17-19-46-21-23-48-25-24-47-22-20-45-18-16-33(43)49-36-34(40)31(38)26-32(39)35(36)41/h2-15,26,42H,16-25H2,1H3 |

InChI Key |

HCBIEOJWJCOTKK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |

Origin of Product |

United States |

Molecular Design Principles and Synthetic Utility

The efficacy of Methoxytrityl-N-PEG4-TFP ester stems from the strategic combination of three key chemical moieties: the methoxytrityl (Mmt) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the tetrafluorophenyl (TFP) active ester. Each component serves a distinct purpose, and their synergistic action provides chemists with a powerful tool for orthogonal synthesis, enhanced solubility, and efficient amide bond formation.

Role of the Methoxytrityl Protecting Group in Orthogonal Synthesis Strategies

The methoxytrityl (Mmt) group is a specialized protecting group for amines and alcohols, prized for its application in orthogonal synthesis strategies. ontosight.aitotal-synthesis.com Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a critical capability in the multi-step synthesis of complex molecules like peptides and oligonucleotides. iris-biotech.delibretexts.org

The Mmt group is a derivative of the trityl group, featuring a methoxy (B1213986) substituent on one of the phenyl rings. ontosight.ai This methoxy group enhances the electron-donating properties of the trityl group, making the Mmt group significantly more acid-labile. ontosight.aitotal-synthesis.com It can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758), which leaves other, more robust protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) intact. iris-biotech.decblpatras.gr This differential stability is the cornerstone of its utility in orthogonal schemes. iris-biotech.de For instance, in solid-phase peptide synthesis, an amino acid side chain protected with Mmt can be selectively deprotected on the resin to allow for specific modifications, such as labeling or cyclization, without disturbing other protected residues or cleaving the peptide from the support. cblpatras.grbiotage.com The bulky nature of the Mmt group also provides steric hindrance, effectively shielding the protected functional group from unwanted reactions. ontosight.ai

Polyethylene Glycol (PEG) Linker in Enhancing Solubility and Spacing in Research Constructs

The inclusion of a polyethylene glycol (PEG) linker, specifically a PEG4 unit (indicating four repeating ethylene (B1197577) oxide units), serves several crucial functions in the design of research constructs. chempep.comaxispharm.com PEG is a synthetic polymer well-known for its hydrophilicity, biocompatibility, and flexibility. chempep.comaxispharm.com

Furthermore, the PEG chain acts as a flexible spacer arm, providing spatial separation between the conjugated molecules. chempep.comprecisepeg.com This spacing is critical to minimize steric hindrance, which can otherwise impede the interaction of the conjugated molecule with its biological target or prevent efficient reaction at the terminal functional group. precisepeg.com The defined length of the PEG4 linker allows for precise control over the distance between the attached moieties, a key parameter in optimizing the biological activity or analytical performance of a conjugate. precisepeg.com The "stealth" properties of PEG can also reduce non-specific binding and decrease the immunogenicity of the resulting conjugate. chempep.com

Synthetic Methodologies Involving Methoxytrityl N Peg4 Tfp Ester

General Synthetic Routes and Precursor Utilization

The synthesis of Methoxytrityl-N-PEG4-TFP ester involves a multi-step process that begins with the preparation of key precursors. A general route involves the initial synthesis of a PEGylated carboxylic acid, which is then activated to form the TFP ester.

A common precursor is an amino-PEG-acid, which can be protected at the amine terminus with a methoxytrityl (Mmt) group. The Mmt group is a valuable protecting group for primary amines due to its stability under various conditions and its selective removal under mildly acidic conditions.

The subsequent step involves the activation of the terminal carboxylic acid group of the Methoxytrityl-N-PEG4-acid. This is typically achieved by reacting it with 2,3,5,6-tetrafluorophenol (B1216870) (TFP) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). acs.org The TFP ester is chosen for its high reactivity towards primary amines and its increased stability against hydrolysis in aqueous media compared to other activated esters like N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.combroadpharm.com

Introduction of a protected amine onto one end of a PEG4 chain and a carboxylic acid at the other.

Protection of the terminal amine with a methoxytrityl group.

Activation of the terminal carboxylic acid with 2,3,5,6-tetrafluorophenol to yield the final this compound.

This modular approach allows for the synthesis of a range of similar linkers by varying the length of the PEG chain or the nature of the protecting and activating groups.

Strategies for Controlled Introduction into Target Molecules

The this compound is designed for the controlled and site-specific modification of biomolecules, particularly proteins and peptides. The TFP ester end of the molecule reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. broadpharm.combroadpharm.com

The key to controlled introduction lies in several factors:

pH of the reaction: The reaction of the TFP ester with amines is pH-dependent. By carefully controlling the pH of the reaction buffer, a degree of selectivity for different amine groups can be achieved.

Stoichiometry: The ratio of the linker to the target molecule can be adjusted to control the degree of labeling.

Site-directed mutagenesis: For proteins, specific lysine residues can be introduced or removed through genetic engineering to direct the conjugation to a desired location. This is crucial for maintaining the biological activity of the protein.

Protective group strategy: The methoxytrityl group on the other end of the linker remains intact during the conjugation reaction. This allows for a subsequent deprotection step to reveal a primary amine, which can then be used for further modifications, creating complex, multi-functional bioconjugates.

This linker is particularly useful in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. issuu.com The PEG4 spacer serves to increase the solubility and reduce the immunogenicity of the resulting conjugate. issuu.com

Analytical Techniques for Characterization of Synthetic Intermediates and Conjugation Products

A suite of analytical techniques is essential for the characterization of the synthetic intermediates and the final bioconjugates.

For synthetic intermediates like this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized linker and its precursors. broadpharm.comoup.com The characteristic signals of the methoxytrityl group, the PEG chain, and the TFP moiety are used for structural verification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition. enovatia.com

Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. stratech.co.uk

For the characterization of conjugation products:

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are powerful techniques for separating the unreacted biomolecule, the linker, and the final conjugate. sigmaaldrich.comthermofisher.comnih.gov This allows for the determination of the conjugation efficiency and the purity of the final product. Different detectors can be used, including UV-Vis, Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD), to quantify both the biomolecule and the attached PEG linker. thermofisher.comnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are used to determine the molecular weight of the conjugate, confirming the number of linker molecules attached to the biomolecule (the drug-to-antibody ratio, or DAR, in the case of ADCs). ingenieria-analitica.comnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of conjugation on a protein through peptide mapping. enovatia.comnih.gov

UV-Vis Spectroscopy: This technique can be used to quantify the concentration of the protein component of the conjugate. thermofisher.com

The combination of these analytical methods provides a comprehensive characterization of the synthetic process and the final product, ensuring the quality and consistency of the bioconjugate.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 685.71 g/mol | advancedchemtech.com |

| Formula | C₃₇H₃₉F₄NO₇ | advancedchemtech.com |

| CAS Number | 1314378-09-0 | advancedchemtech.com |

| Purity | Typically >95% | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

| Solubility | Soluble in organic solvents like DMSO, DMF, DCM | broadpharm.com |

Table 2: Analytical Techniques for Characterization

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Structural confirmation of the linker and intermediates | broadpharm.comoup.com |

| Mass Spectrometry | Determination of molecular weight and elemental composition | enovatia.comingenieria-analitica.comresearchgate.net |

| HPLC | Purity assessment and separation of conjugation products | sigmaaldrich.comthermofisher.comnih.gov |

| UV-Vis Spectroscopy | Quantification of protein concentration in conjugates | thermofisher.com |

Applications in Advanced Chemical Biology and Biomedical Research Modalities

Bioconjugation for Biological Probe Development

The modular nature of Methoxytrityl-N-PEG4-TFP ester makes it an invaluable tool for the synthesis of sophisticated biological probes. The TFP ester allows for efficient and stable amide bond formation with primary amines on biomolecules, the PEG4 linker enhances solubility and provides spatial separation, and the Mmt group offers a selectively removable protecting group for orthogonal chemical modifications.

Site-Specific Modification of Peptides and Proteins

The TFP ester moiety of this compound provides a highly reactive handle for the site-specific modification of peptides and proteins. TFP esters are known to be more resistant to hydrolysis than their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions in aqueous buffers. vectorlabs.comvectorlabs.comnih.gov This increased stability allows for more controlled and efficient labeling of primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues. precisepeg.com

The general reaction for the modification of a peptide or protein with this compound is outlined below:

Table 1: Reaction Scheme for Peptide/Protein Modification

| Reactant 1 | Reactant 2 | Condition | Product |

|---|

The methoxytrityl group can be selectively removed under mild acidic conditions, revealing a free amine that can be used for subsequent orthogonal conjugations, allowing for the construction of more complex bioconjugates. nih.gov This strategy is particularly useful for introducing multiple different labels or functional groups onto a single peptide or protein scaffold in a controlled manner.

Conjugation to Oligonucleotides and Nucleic Acids

While the TFP ester is primarily used for modifying amines, the this compound can be ingeniously applied in the functionalization of oligonucleotides and nucleic acids. The methoxytrityl group is a well-established protecting group for the 5'-hydroxyl group of nucleosides during solid-phase oligonucleotide synthesis. nih.gov

In a typical workflow, an amino-modified oligonucleotide can be synthesized and subsequently reacted with this compound to attach the PEG linker and the terminal Mmt group. The TFP ester reacts with the primary amine on the oligonucleotide, forming a stable amide bond. sigmaaldrich.com This approach allows for the introduction of a PEG spacer and a protected functional handle for further modifications.

Table 2: Properties of this compound Relevant to Bioconjugation

| Property | Description | Relevance |

|---|---|---|

| Reactive Group | Tetrafluorophenyl (TFP) ester | Reacts efficiently with primary amines to form stable amide bonds. More hydrolytically stable than NHS esters. vectorlabs.comvectorlabs.comnih.gov |

| Spacer Arm | Tetraethylene glycol (PEG4) | Hydrophilic and flexible spacer that increases the solubility of the conjugate and reduces steric hindrance. vectorlabs.com |

| Protecting Group | Methoxytrityl (Mmt) | A bulky, lipophilic protecting group for amines or hydroxyls, removable under mild acidic conditions. nih.gov |

Fabrication of Biomacromolecular Constructs for In Vitro Studies

The trifunctional nature of this compound is highly advantageous for the fabrication of complex biomacromolecular constructs for in vitro studies. For instance, a protein can be initially modified with this linker via its TFP ester. Subsequently, the Mmt group can be removed to expose a primary amine. This newly revealed amine can then be used as a point of attachment for another biomolecule, such as a fluorescent dye, a photosensitizer, or another protein, using amine-reactive chemistry. This allows for the precise assembly of multi-component systems with defined stoichiometry and spatial orientation, which are essential for studying protein-protein interactions, enzyme kinetics, and other biological processes in a controlled laboratory setting.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.comnih.govbpsbioscience.com A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. medchemexpress.com this compound serves as a valuable building block in the synthesis of the linker component of PROTACs.

Design Principles for PEGylated PROTAC Linkers

The linker in a PROTAC is not merely a passive spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into PROTAC linkers due to several advantageous properties:

Flexibility: The flexibility of the PEG linker allows for the necessary conformational adjustments required for the optimal orientation of the target protein and the E3 ligase within the ternary complex. nih.gov

Tunable Length: PEG linkers of varying lengths can be synthesized to systematically optimize the distance between the two ligands, a critical parameter for efficient target degradation. biochempeg.com

This compound provides a PEG4 unit, which can be a component of a longer, optimized PROTAC linker.

Strategies for E3 Ligase and Target Protein Conjugation

In the synthesis of a PROTAC, this compound can be utilized in a stepwise assembly process. For example, the TFP ester can be reacted with an amine-containing handle on the E3 ligase ligand. Following this conjugation, the Mmt protecting group can be removed to reveal a primary amine. This amine then serves as a reactive site for the attachment of the target protein ligand, which would typically be functionalized with a complementary reactive group, such as a carboxylic acid activated as an NHS or TFP ester. This sequential approach allows for the controlled and directed synthesis of the final PROTAC molecule.

The choice of E3 ligase and the specific attachment points for the linker on both the E3 ligase ligand and the target protein ligand are crucial design considerations that are determined empirically for each target protein. nih.govmdpi.com The versatility of linkers derived from this compound facilitates the construction of libraries of PROTACs with varying linker compositions and lengths for the optimization of degradation efficacy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Integration into Bioorthogonal Click Chemistry Systems

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org this compound is strategically designed for seamless integration into these systems. The TFP ester moiety provides a stable and efficient means of conjugating the linker to a primary amine on a biomolecule of interest. Following this initial conjugation, the Mmt protecting group can be selectively removed under mild acidic conditions to unmask a primary amine. nih.gov This newly exposed amine serves as a versatile handle for the introduction of a bioorthogonal reactive group, facilitating a variety of click chemistry reactions.

The deprotected amine of the PEG linker can be readily functionalized with either an azide (B81097) or an alkyne moiety. This is typically achieved by reacting the amine with an N-hydroxysuccinimide (NHS) ester of an azide- or alkyne-containing carboxylic acid. This modification paves the way for participation in one of the most prominent click chemistry reactions: the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction joins azides and terminal alkynes to form a stable triazole linkage. tcichemicals.com The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts using a reducing agent like sodium ascorbate. The use of this compound allows for the precise placement of an azide or alkyne onto a biomolecule for subsequent CuAAC-mediated labeling or conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition was developed. wikipedia.org This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. vectorlabs.com By functionalizing the deprotected amine of the linker with an azide, biomolecules can be primed for highly specific and biocompatible conjugation with DBCO-containing probes or other molecules of interest within a cellular environment.

| Click Chemistry Reaction | Key Features | Role of this compound |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, high specificity, requires copper(I) catalyst. | Enables site-specific introduction of an azide or terminal alkyne onto a biomolecule. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible, utilizes strained alkynes (e.g., DBCO). | Facilitates the attachment of an azide handle for subsequent reaction with strained alkynes in living systems. |

Another powerful bioorthogonal reaction is the tetrazine ligation, which involves an inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). broadpharm.comtcichemicals.com This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for in vivo applications. escholarship.org

The this compound itself is a key component in the development of biocompatible labeling reagents. The TFP ester offers advantages over the more common NHS esters, including greater stability in aqueous media, which leads to more efficient and reproducible labeling of biomolecules. vectorlabs.comprecisepeg.com The PEG4 spacer enhances the water solubility of the linker and the resulting bioconjugate, which is often crucial for biological applications.

The Mmt-protected amine allows for a two-step labeling strategy. First, the linker is attached to a molecule of interest via the TFP ester. This intermediate can be purified before the second step, which involves the deprotection of the amine and subsequent reaction with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This controlled, sequential approach minimizes side reactions and allows for the construction of well-defined, homogeneous bioconjugates.

Synthesis of Radiopharmaceuticals and Imaging Agents for Preclinical Research

The unique properties of this compound also make it a valuable tool in the synthesis of radiopharmaceuticals and imaging agents for preclinical research. The ability to introduce a chelating agent for a radionuclide in a site-specific manner is critical for the development of targeted radiotracers.

For many metallic radionuclides used in nuclear medicine, a chelating agent is required to stably incorporate the radioisotope into a biomolecule. nih.govmdpi.com Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which can be modified with an NHS ester to allow for conjugation to primary amines.

The this compound can be utilized to first conjugate to a targeting ligand (e.g., a peptide or antibody fragment) via its TFP ester. Following deprotection of the Mmt group, the exposed amine can then be reacted with an NHS-activated chelator. This strategy allows for the precise placement of the chelator, which can then be used to incorporate a diagnostic or therapeutic radionuclide. The PEG4 linker can also play a role in improving the radiochemical yield and solubility of the final radiopharmaceutical. researchgate.net

| Radionuclide Type | Example Radionuclides | Application | Role of Chelator |

| Diagnostic (PET/SPECT) | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Zirconium-89 (⁸⁹Zr) | Imaging and dosimetry | To stably bind the metallic radionuclide. |

| Therapeutic | Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), Yttrium-90 (⁹⁰Y) | Targeted radiotherapy | To deliver the therapeutic radionuclide to the target site. |

The inclusion of a PEG spacer in a radiotracer can have a significant impact on its pharmacokinetic properties, including its biodistribution in animal models. nih.gov PEGylation is known to increase the hydrophilicity and hydrodynamic radius of molecules, which can lead to longer circulation times in the bloodstream and reduced uptake by the reticuloendothelial system (liver and spleen). nih.gov

Even short PEG linkers, such as the PEG4 in this compound, can influence the biodistribution of a radiotracer. rsc.org Studies have shown that the length of the PEG chain can affect tumor targeting and clearance from non-target organs. nih.govresearchgate.net For example, the introduction of a short PEG linker can alter the metabolic pathway of a radiolabeled antibody, leading to reduced non-specific accumulation in background organs and improved tumor-to-background ratios. researchgate.net The PEG4 linker in this compound can therefore be a critical component in optimizing the in vivo performance of a novel radiopharmaceutical.

The following table summarizes findings from preclinical studies on the effect of PEG linkers on the biodistribution of radiolabeled compounds in animal models.

| Tracer | PEG Linker Length | Animal Model | Key Findings on Biodistribution |

| ⁶⁸Ga-labeled PSMA inhibitors | PEG4 and PEG8 | Mice | PEG modification significantly decreased renal uptake while maintaining tumor targeting. nih.gov |

| ¹²⁵I-labeled PIC micelles | PEG550 and PEG2k | Mice | Shorter PEG chains led to faster clearance by the reticuloendothelial system. nih.gov |

| ⁸⁹Zr-labeled antibody | Short PEG linkers | Not specified | Improved tumor-to-background ratios and faster clearance. researchgate.net |

| ¹⁷⁷Lu-labeled antibody | PEG3 | Not specified | Enhanced metabolism and clearance of the radionuclide complex. researchgate.net |

Design of Targeted Molecular Probes for In Vitro and Ex Vivo Assays

The design of targeted molecular probes is crucial for the specific detection and quantification of biomolecules in complex biological samples. This compound serves as a versatile linker for the construction of such probes for use in a variety of in vitro and ex vivo assays.

The TFP ester end of the molecule readily reacts with primary amine groups present on targeting moieties such as antibodies, peptides, or small molecules. This reaction forms a stable covalent amide bond. The PEG4 spacer is hydrophilic, which can help to improve the solubility of the resulting probe and reduce non-specific binding to other proteins or surfaces in an assay, thereby increasing the signal-to-noise ratio.

The methoxytrityl group protects a terminal amine, which can be deprotected under specific conditions to allow for the subsequent conjugation of a reporter molecule, such as a fluorophore, a quencher, or a biotin tag. This step-wise conjugation strategy allows for the precise assembly of a molecular probe with a defined structure and stoichiometry. For example, a targeting antibody can first be reacted with this compound. After purification, the Mmt group can be removed to expose the amine, which is then available to react with an NHS-ester activated fluorescent dye. This controlled approach is critical for developing reliable and reproducible assays.

| Feature | Role in Molecular Probe Design |

| Methoxytrityl (Mmt) Group | Protects a terminal amine, allowing for sequential conjugation of targeting and reporter molecules. |

| PEG4 Spacer | Increases hydrophilicity, reduces steric hindrance, and minimizes non-specific binding. |

| TFP Ester | Reacts efficiently and specifically with primary amines on targeting biomolecules to form a stable amide bond. |

Surface Functionalization and Nanomaterial Integration

The ability to modify and control the surface properties of materials is fundamental in many areas of biomedical research, from biosensors to drug delivery platforms. This compound offers a robust solution for the functionalization of surfaces and the integration of nanomaterials into research systems.

Preparation of Self-Assembled Monolayers (SAMs) for Biosensor Applications

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a solid surface. In the context of biosensors, SAMs are used to create a well-defined interface for the immobilization of biorecognition elements, such as DNA or proteins. TFP ester-terminated SAMs are particularly advantageous due to their high reactivity and stability, especially in aqueous environments. precisepeg.com

This compound can be utilized to create mixed SAMs on amine-functionalized surfaces. The TFP ester will react with the surface amines to form a covalent linkage. The PEG4 spacer creates a hydrophilic barrier that can resist the non-specific adsorption of proteins from a sample, a critical feature for sensitive and specific biosensor performance. The terminal Mmt-protected amine can then be deprotected in situ to present a reactive group for the specific immobilization of a capture probe. This approach provides a high degree of control over the surface chemistry, leading to more reliable and reproducible biosensor performance.

Linker in Nanoparticle Surface Modification for Research Platforms

Nanoparticles are increasingly used as platforms in biomedical research for applications such as bioimaging, diagnostics, and targeted drug delivery. The surface of these nanoparticles must be carefully engineered to ensure biocompatibility and to attach targeting ligands or therapeutic payloads.

This compound is an effective tool for the surface modification of nanoparticles that have been functionalized with primary amines. The TFP ester reacts with the amine groups on the nanoparticle surface, creating a stable covalent attachment. The PEG4 linker extends away from the nanoparticle surface, providing a flexible spacer that can improve the accessibility of attached targeting ligands to their receptors. This can lead to enhanced binding affinity and cellular uptake. The Mmt-protected amine at the distal end of the linker can be deprotected to allow for the attachment of a wide range of molecules, including antibodies, peptides, or small molecule drugs, enabling the creation of multifunctional nanoparticle-based research platforms.

| Nanoparticle Application | Role of this compound |

| Targeted Imaging | Covalent attachment of targeting ligands (e.g., antibodies) via the deprotected amine, with the PEG4 spacer enhancing ligand accessibility. |

| Drug Delivery | Conjugation of therapeutic agents to the nanoparticle surface through the linker. |

| Diagnostic Assays | Immobilization of capture probes on the nanoparticle surface for the detection of specific biomarkers. |

Development of Functional Coatings in Research Systems

Beyond biosensors and nanoparticles, this compound can be used to develop functional coatings on a variety of substrates used in research, such as microplates and cell culture surfaces. By reacting the TFP ester with amine-functionalized surfaces, a stable coating is formed that presents a protected amine.

This "masked" reactivity is particularly useful for creating surfaces with controlled densities of functional groups. Following the coating process, the Mmt group can be selectively removed to expose the amine groups in a spatially controlled manner, for example, by using microfabrication techniques. These exposed amine groups can then be used to immobilize proteins, peptides, or other molecules of interest in a patterned fashion. This allows for the creation of micropatterned surfaces for studying cell adhesion, migration, and differentiation, or for the development of high-throughput screening platforms. The hydrophilic nature of the PEG4 spacer in the coating can also contribute to reducing non-specific cell and protein interactions in the non-patterned regions.

Advanced Methodological Considerations and Experimental Design

Optimization of Reaction Conditions for Amide Coupling Efficiency

The initial step in utilizing Methoxytrityl-N-PEG4-TFP ester involves the formation of a stable amide bond between the 2,3,5,6-tetrafluorophenyl (TFP) ester and a primary amine on a target molecule, such as a protein or peptide. The efficiency of this acylation reaction is paramount and is influenced by several key parameters.

TFP esters are amine-reactive reagents that offer an alternative to the more common N-hydroxysuccinimide (NHS) esters. precisepeg.com They are known for having greater stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible labeling of biomolecules. broadpharm.comvectorlabs.com The reaction proceeds via nucleophilic attack from a primary amine on the target molecule, forming a covalent amide bond and releasing TFP as a byproduct. thermofisher.com

Key parameters for optimizing this amide coupling reaction include:

pH: The pH of the reaction buffer is critical. The target primary amine must be in its unprotonated, nucleophilic state to react with the TFP ester. Therefore, reactions are typically carried out at a pH greater than 7.5, with an optimal range often cited as pH 7.5-8.5. precisepeg.com This contrasts slightly with NHS esters, which are often used in a pH 7.0-7.2 range. precisepeg.com

Stoichiometry: The molar ratio of the PEGylation reagent to the target molecule significantly affects the degree of modification. thermofisher.com An excess of the this compound reagent is generally used to drive the reaction to completion. However, an excessive amount can lead to non-specific modifications or make purification more challenging. This ratio must be empirically determined for each specific application.

Solvent: While the reaction is often performed in aqueous buffers for biological molecules, TFP esters can have lower water solubility due to the hydrophobic nature of the TFP group. precisepeg.com The use of water-miscible organic co-solvents like DMSO or DMF can be necessary to ensure the reagent remains dissolved throughout the reaction. broadpharm.com

Temperature and Time: The reaction is typically performed at room temperature or 4°C to maintain the stability of the target biomolecule. Reaction times can vary from 30 minutes to several hours and should be optimized to maximize conjugation efficiency while minimizing potential degradation of the target.

Table 1: Optimized Conditions for Amide Coupling with TFP Esters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 7.5 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic. precisepeg.com |

| Reagent Molar Ratio | 5- to 20-fold excess | Drives the reaction forward; must be optimized empirically. thermofisher.com |

| Solvent | Aqueous buffer (e.g., PBS, Borate) with co-solvent (e.g., DMSO, DMF) if needed | Maintains biomolecule stability while ensuring reagent solubility. precisepeg.combroadpharm.com |

| Temperature | 4°C to Room Temperature | Balances reaction rate with the stability of the target molecule. |

| Reaction Time | 30 minutes - 4 hours | Must be optimized to maximize yield and minimize side reactions. |

Strategies for Protecting Group Removal and Subsequent Functionalization

A key feature of this compound is the methoxytrityl (Mmt) protecting group. This group masks a functional moiety, typically a primary amine or a thiol at the other end of the PEG linker, during the initial amide coupling reaction. The Mmt group is an acid-labile protecting group, which allows for its selective removal under mild acidic conditions, leaving other acid-sensitive parts of a complex biomolecule, like a peptide still attached to a resin, intact. biotage.com

The removal of the Mmt group is typically achieved using a low concentration of trifluoroacetic acid (TFA). biotage.com Common cleavage cocktails involve 1-2% TFA in a non-polar solvent like dichloromethane (B109758) (DCM). rsc.orgsigmaaldrich.com It is also crucial to include a "scavenger" in the cleavage solution. Scavengers, such as triisopropylsilane (B1312306) (TIS), are used to quench the highly reactive trityl cations that are released upon cleavage, preventing them from causing side reactions with sensitive amino acids like tryptophan or methionine. biotage.com

Once the Mmt group is removed, the newly exposed functional group (e.g., an amine) is available for subsequent functionalization. This two-step process allows for the controlled, directional assembly of complex bioconjugates. For example, a protein could first be modified with the TFP ester end of the linker, and after purification and Mmt deprotection, a second molecule (like a fluorescent dye or a small molecule drug) could be attached to the newly exposed amine.

Table 2: Example Reagents for Methoxytrityl (Mmt) Group Removal

| Reagent Cocktail | Components | Typical Conditions | Purpose |

|---|---|---|---|

| Mild Acidolysis | 1-2% TFA in DCM with 5% TIS | 5-30 minute incubations, repeated as necessary | Efficiently cleaves the Mmt group while minimizing side reactions on sensitive residues. biotage.comsigmaaldrich.com |

| Alternative Solvent System | 2% TFA in anisole | Can be used as a "greener" alternative to DCM. rsc.org | Provides a higher boiling point solvent option. |

Impact of PEG Chain Length on Conjugate Properties in Research Systems

The "PEG4" designation in this compound indicates a linker with four polyethylene (B3416737) glycol units. While this provides a specific spacer length, the impact of PEG chain length is a critical consideration in the broader field of bioconjugation. nih.gov The length of the PEG chain can profoundly influence the physicochemical and biological properties of the resulting conjugate.

Solubility and Stability: PEGylation, the process of attaching PEG chains, generally increases the water solubility of conjugated molecules. nih.gov It can also enhance the conformational stability of proteins, although the effect can be stabilizing, destabilizing, or neutral depending on the specific protein, the site of attachment, and the PEG length. nih.govnih.gov

Pharmacokinetics: A primary motivation for PEGylation is to extend the in-vivo half-life of therapeutic proteins. nih.gov Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and protects it from proteolytic degradation. nih.gov

Immunogenicity: The flexible PEG chain can mask epitopes on a protein's surface, reducing its recognition by the immune system and thus lowering its immunogenicity. nih.gov

Biological Activity: A significant trade-off in PEGylation is the potential for reduced biological activity. nih.gov A long PEG chain can create steric hindrance, blocking the active site or a binding interface of a protein. nih.gov Therefore, the choice of PEG length is often a compromise between extending half-life and retaining function. Studies have shown that increasing the PEG linker length can enhance the tumor-targeting ability of liposomes in vivo. dovepress.com The conformation of the PEG chains on a nanoparticle surface is also a major factor that determines protein binding and in vivo behavior. kinampark.com

Table 3: General Effects of Varying PEG Chain Length on Conjugate Properties

| Property | Shorter PEG Chain (e.g., PEG4) | Longer PEG Chain (e.g., PEG24, PEG48) | Reference |

|---|---|---|---|

| Steric Hindrance | Lower | Higher | nih.gov |

| Impact on Activity | Less likely to reduce activity | Higher potential to reduce activity | nih.gov |

| Solubility | Moderate increase | Significant increase | nih.gov |

| In-vivo Half-life | Minor increase | Major increase | nih.gov |

| Immunogenicity | Moderate reduction | Significant reduction | nih.gov |

| Tumor Targeting (in some systems) | Less effective | More effective | dovepress.com |

Analytical Verification of Conjugation Efficiency and Purity in Research Outputs

Following the conjugation reaction, it is essential to analytically verify the outcome. A combination of analytical techniques is often required to confirm the successful formation of the conjugate, determine the degree of PEGylation, and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing PEGylated proteins. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. It is highly effective for separating the larger PEGylated conjugate from the smaller, unreacted protein. nih.govchromatographyonline.com SEC can also detect aggregation (high molecular weight species) and fragmentation (low molecular weight species). chromatographyonline.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can often resolve species with different numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated). nih.gov

Mass Spectrometry (MS): MS is the definitive technique for determining the molecular weight of the conjugate. nih.gov By comparing the mass of the native protein with the mass of the PEGylated product, one can confirm the covalent attachment of the linker and determine the exact number of PEG chains attached. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins migrate more slowly than their unmodified counterparts, appearing as a band with a higher apparent molecular weight. This provides a straightforward, qualitative assessment of the conjugation reaction.

The combination of these techniques provides a comprehensive characterization of the PEG-protein conjugate, ensuring that the material used in subsequent research is well-defined and pure. nih.gov

Table 4: Analytical Techniques for Characterizing PEG Conjugates

| Technique | Principle | Information Provided | Reference |

|---|---|---|---|

| SEC-HPLC | Separation by hydrodynamic size | Purity, presence of aggregates, separation of conjugate from starting material. | nih.govchromatographyonline.com |

| RP-HPLC | Separation by hydrophobicity | Resolution of different PEGylation states (mono-, di- etc.). | nih.gov |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Accurate molecular weight, confirmation of covalent modification, degree of PEGylation. | nih.gov |

| SDS-PAGE | Separation by electrophoretic mobility | Apparent molecular weight shift, qualitative assessment of conjugation. | nih.gov |

Future Research Perspectives and Emerging Research Avenues

Innovations in Reagent Design for Enhanced Reactivity and Specificity

The design of bioconjugation reagents is continuously evolving to meet the demands for greater efficiency, reproducibility, and specificity. The TFP ester component of Methoxytrityl-N-PEG4-TFP ester represents a significant advancement over traditional N-hydroxysuccinimide (NHS) esters. A primary advantage of TFP esters is their enhanced resistance to spontaneous hydrolysis in aqueous environments. vectorlabs.combroadpharm.com This increased stability translates to more efficient and reproducible labeling of biomolecules, as the reagent remains active for longer periods at the basic pH levels typically used for conjugation reactions. vectorlabs.com While NHS esters can have a half-life of minutes at pH 8, TFP esters remain stable for several hours, providing a wider window for the conjugation process. researchgate.net

Future innovations may focus on further modifying the TFP ester or the broader reagent structure to fine-tune its reactivity profile. This could involve the introduction of electron-withdrawing or -donating groups on the fluorophenyl ring to modulate the leaving group's ability and, consequently, the ester's reactivity. While TFP and pentafluorophenyl (PFP) esters are generally more hydrophobic than NHS esters, the hydrophilic PEG4 spacer in this compound helps to mitigate this. researchgate.netechemi.com Research into novel linker compositions could lead to reagents with optimized solubility and steric properties for specific applications.

Furthermore, the methoxytrityl (Mmt) group, a well-established protecting group for amines, offers an orthogonal handle for multi-step synthesis or purification strategies. Innovations in reagent design could leverage this feature to create "smart" linkers that can be selectively deprotected under specific conditions, allowing for sequential conjugation reactions or the attachment of multiple different molecules to a primary biomolecule.

Expanding Applications in Novel Biological Discovery Platforms

The properties of this compound make it well-suited for a variety of emerging biological discovery platforms. The PEG4 linker, in particular, is crucial for these applications. PEGylation, the process of attaching PEG chains to molecules, is known to increase water solubility, reduce aggregation, and minimize non-specific binding. vectorlabs.comlumiprobe.com These characteristics are highly desirable in sensitive assays and for in vivo applications.

One promising area is in the development of targeted drug delivery systems. The TFP ester can be used to conjugate the linker to a targeting ligand, such as an antibody or a small molecule, which can then direct a therapeutic payload to a specific cell type. The PEG4 spacer can improve the pharmacokinetic properties of the resulting conjugate, prolonging its circulation time and reducing immunogenicity.

In the realm of proteomics and protein interaction analysis, amine-reactive crosslinkers are essential tools. thermofisher.comcreative-proteomics.com The enhanced stability of the TFP ester in this compound allows for more controlled and efficient crosslinking of protein complexes, aiding in the identification of binding partners and the mapping of interaction surfaces. The defined length of the PEG4 spacer provides a known distance constraint, which is valuable for structural biology studies. nih.gov

Furthermore, this reagent can be employed for the surface modification of nanoparticles and quantum dots. fortunejournals.com The PEG linker provides a hydrophilic shield, preventing aggregation and reducing uptake by the reticuloendothelial system, which is critical for in vivo imaging and therapeutic applications. nih.govcreativepegworks.com The TFP ester facilitates the covalent attachment of these modified nanoparticles to targeting biomolecules.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methoxytrityl-N-PEG4-TFP ester, and how can purity be validated?

- Synthesis Protocol : The compound is synthesized via a multi-step reaction involving methoxytrityl protection, PEG4 spacer conjugation, and TFP ester activation. Key steps include:

- Protection : Methoxytrityl groups shield reactive amines during PEGylation .

- PEG4 Spacer Addition : Ethylene oxide polymerization ensures controlled chain length .

- TFP Ester Activation : Final activation with tetrafluorophenyl (TFP) enhances reactivity toward nucleophiles (e.g., amines, thiols) .

Q. How should this compound be stored to maintain stability?

- Storage Guidelines :

- Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the TFP ester group.

- Avoid repeated freeze-thaw cycles, which degrade PEG chains and reduce conjugation efficiency .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Verify PEG4 spacer integrity via ¹H-NMR (δ 3.5–3.7 ppm for PEG protons) and methoxytrityl group presence (δ 6.5–7.5 ppm for aromatic protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm TFP ester activation (C=O stretch at ~1780 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound with biomolecules?

- Parameter Optimization :

- pH : Maintain pH 8–9 to enhance nucleophilic attack on the TFP ester without degrading PEG .

- Molar Ratio : Use a 1.5–2:1 molar excess of PEG reagent to biomolecule to account for hydrolysis losses .

Q. What experimental design frameworks are suitable for resolving contradictory data in PEGylation studies?

- Taguchi Method : Optimize reaction parameters (e.g., temperature, pH, molar ratio) using orthogonal arrays to identify dominant factors affecting yield .

- PICO Framework : Structure hypotheses around Population (target biomolecule), Intervention (conjugation conditions), Comparison (alternative PEGylation reagents), and Outcome (conjugation efficiency) .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Quality Control :

- Implement in-process monitoring (e.g., real-time FTIR for TFP ester activation).

- Use lot-specific Certificates of Analysis (CoA) to track impurities (e.g., residual solvents, unreacted PEG) .

Q. What are the ethical considerations when publishing contradictory PEGylation efficiency data?

- Data Integrity : Disclose all reaction conditions (e.g., solvent purity, temperature fluctuations) to enable replication .

- Conflict Resolution : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental validity and contextualize discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.